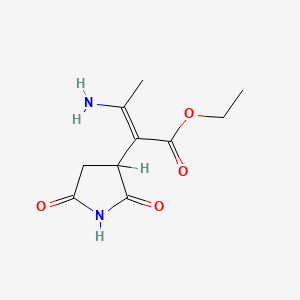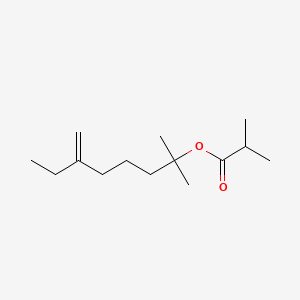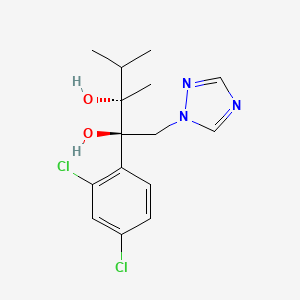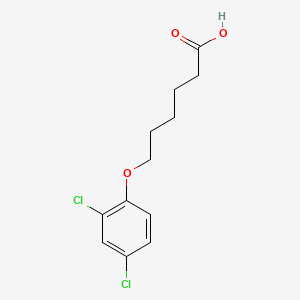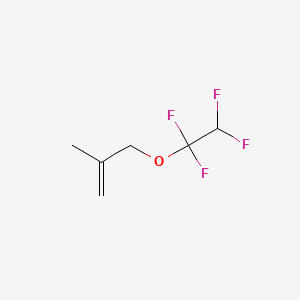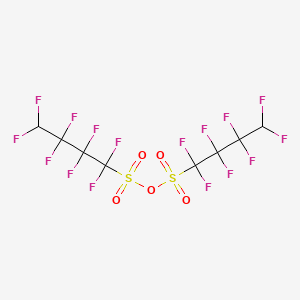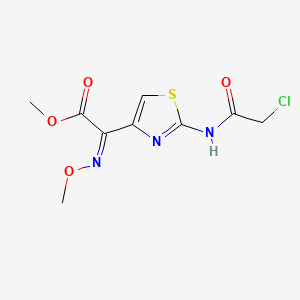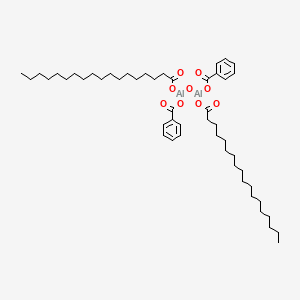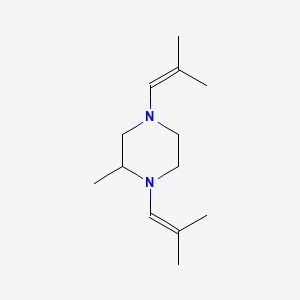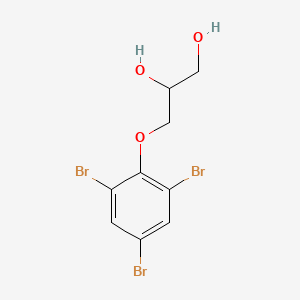
3-(2,4,6-Tribromophenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2,4,6-Tribromophénoxy)propane-1,2-diol est un composé chimique de formule moléculaire C9H9Br3O3 et de masse molaire de 404,878 g/mol . Il se caractérise par la présence de trois atomes de brome liés à un groupe phénoxy, qui est lui-même lié à un fragment propane-1,2-diol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(2,4,6-Tribromophénoxy)propane-1,2-diol implique généralement la réaction du 2,4,6-tribromophénol avec l'épichlorhydrine en présence d'une base, telle que l'hydroxyde de sodium. La réaction se déroule par la formation d'un époxyde intermédiaire, qui est ensuite ouvert par l'ion phénoxyde pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la recristallisation et la chromatographie, peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2,4,6-Tribromophénoxy)propane-1,2-diol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction : Les atomes de brome peuvent être réduits pour former des dérivés moins halogénés.
Substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels, tels que les groupes alkyle ou aryle.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les réactifs de Grignard ou les composés organolithium peuvent faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Formation de composés carbonylés tels que les aldéhydes ou les cétones.
Réduction : Formation de dérivés moins halogénés.
Substitution : Formation de nouveaux composés avec des groupes fonctionnels différents.
Applications De Recherche Scientifique
Le 3-(2,4,6-Tribromophénoxy)propane-1,2-diol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production d'ignifugeants et d'autres produits chimiques spécialisés
Mécanisme d'action
Le mécanisme d'action du 3-(2,4,6-Tribromophénoxy)propane-1,2-diol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les atomes de brome et les groupes hydroxyle jouent un rôle crucial dans ces interactions, influençant l'affinité de liaison et l'activité du composé. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2,2,3,3-Tétrafluoropropoxy)propane-1,2-diol : Structure similaire, mais contient des atomes de fluor au lieu de brome.
1-(4-Hydroxy-3-méthoxyphényl)propan-1,2-diol : Contient un groupe méthoxy et ne possède pas d'atomes d'halogène.
Unicité
Le 3-(2,4,6-Tribromophénoxy)propane-1,2-diol est unique en raison de la présence de trois atomes de brome, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement utile dans les applications nécessitant des composés halogénés, tels que les ignifugeants et certains produits pharmaceutiques .
Propriétés
Numéro CAS |
51286-98-7 |
|---|---|
Formule moléculaire |
C9H9Br3O3 |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
3-(2,4,6-tribromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H9Br3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |
Clé InChI |
DQGNLNFUQUMVEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCC(CO)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


